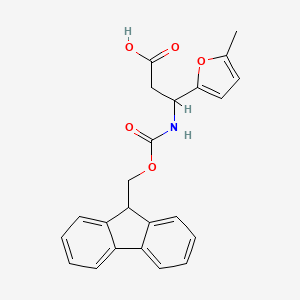

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(5-methylfuran-2-yl)propanoic acid

Description

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(5-methylfuran-2-yl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a furan ring, and a propanoic acid moiety. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions, preventing unwanted side reactions.

Properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-methylfuran-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO5/c1-14-10-11-21(29-14)20(12-22(25)26)24-23(27)28-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-11,19-20H,12-13H2,1H3,(H,24,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBVPLVCXWSYUCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(5-methylfuran-2-yl)propanoic acid typically involves multiple steps:

Fmoc Protection: The amino group is protected using the Fmoc group. This is usually achieved by reacting the amino compound with Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base such as triethylamine.

Furan Ring Introduction: The furan ring is introduced through a series of reactions that may involve the use of furan derivatives and appropriate catalysts.

Propanoic Acid Formation: The final step involves the formation of the propanoic acid moiety, which can be achieved through various organic synthesis techniques, including oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors can enhance efficiency and yield. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(5-methylfuran-2-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form different products.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: The Fmoc group can be removed or substituted under basic conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: The Fmoc group can be removed using piperidine in a suitable solvent like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction can yield alcohol derivatives.

Scientific Research Applications

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(5-methylfuran-2-yl)propanoic acid has several scientific research applications:

Chemistry: Used in peptide synthesis as a protecting group for amino acids.

Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

Medicine: Investigated for its potential use in drug development and delivery systems.

Industry: Utilized in the production of specialized polymers and materials.

Mechanism of Action

The mechanism of action of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(5-methylfuran-2-yl)propanoic acid involves its ability to protect amino groups during chemical reactions. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. This protection is crucial in peptide synthesis, where selective reactions are necessary to build complex peptide chains.

Comparison with Similar Compounds

Similar Compounds

Fmoc-Gly-OH: Another Fmoc-protected amino acid used in peptide synthesis.

Fmoc-Lys(Boc)-OH: Contains both Fmoc and Boc (tert-butoxycarbonyl) protecting groups.

Fmoc-Ser(tBu)-OH: Features an Fmoc group and a tert-butyl (tBu) protecting group.

Uniqueness

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(5-methylfuran-2-yl)propanoic acid is unique due to the presence of the furan ring, which can participate in additional chemical reactions, providing more versatility in synthetic applications. The combination of the Fmoc group and the furan ring makes it particularly valuable in complex peptide synthesis and other advanced organic synthesis processes.

Biological Activity

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(5-methylfuran-2-yl)propanoic acid, often abbreviated as Fmoc-amino acid derivative, is a synthetic compound primarily utilized in peptide synthesis. Its structure includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances its stability and solubility, making it valuable in various biochemical applications. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C_{17}H_{19}NO_4. The presence of the Fmoc group provides protection to the amino group during peptide synthesis, while the 5-methylfuran moiety may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C_{17}H_{19}NO_4 |

| Molecular Weight | 301.34 g/mol |

| CAS Number | 2243509-54-6 |

| Melting Point | Not Available |

| Solubility | Soluble in DMSO and DMF |

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Compounds with similar structures have demonstrated antimicrobial properties. The fluorenylmethoxycarbonyl group is known for enhancing stability against enzymatic degradation, potentially leading to increased efficacy as an antimicrobial agent. Studies suggest that derivatives with furan rings often exhibit significant antibacterial and antifungal activities.

2. Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. The structural features that allow it to bind effectively to enzyme active sites are crucial for its potential as a therapeutic agent. Research indicates that similar compounds can modulate enzyme activities, impacting various biochemical pathways.

3. Antioxidant Properties

The presence of specific functional groups within the molecule may confer antioxidant properties, which are beneficial in mitigating oxidative stress within biological systems. This aspect is particularly relevant in the context of diseases associated with oxidative damage.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

- Binding to Receptors : The compound may interact with various biological receptors, influencing signaling pathways.

- Inhibition of Enzymatic Activity : As an enzyme inhibitor, it could affect metabolic processes critical for cell survival and proliferation.

Case Studies and Research Findings

Several studies have explored the biological implications of related compounds:

- Antimicrobial Efficacy : A study on similar Fmoc derivatives revealed significant antibacterial activity against Gram-positive bacteria, highlighting the potential for developing new antibiotics based on this scaffold.

- Enzyme Interaction Studies : Research involving enzyme kinetics demonstrated that certain derivatives could inhibit proteases effectively, suggesting applications in cancer therapy where protease activity is often dysregulated.

- Oxidative Stress Mitigation : Experimental models have shown that compounds with furan moieties can reduce oxidative stress markers in vitro, indicating potential neuroprotective effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.